molecular formula C18H21N5OS B2988427 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide CAS No. 893931-05-0

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide

Cat. No. B2988427
CAS RN: 893931-05-0
M. Wt: 355.46
InChI Key: NLXONQZFRUMATB-UHFFFAOYSA-N
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Description

The compound “2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It was designed and synthesized as a novel CDK2 targeting compound .


Synthesis Analysis

The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process of this specific compound is not detailed in the available sources.

Scientific Research Applications

Antibacterial Applications

A significant application of compounds related to 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide is in the field of antibacterial research. Studies have demonstrated the synthesis of heterocyclic compounds containing sulfonamido moieties, which showed high antibacterial activities (Azab, Youssef, & El‐Bordany, 2013). Similarly, the synthesis of novel pyrazolo[1,5-a]pyrimidine ring systems, another group of compounds closely related to 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide, have been shown to possess significant antimicrobial properties, with some derivatives exceeding the activity of reference drugs (Alsaedi, Farghaly, & Shaaban, 2019).

Anticancer Research

Compounds in the pyrazolo[3,4-d]pyrimidine class have also been studied for their potential in anticancer research. For instance, novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine derivatives were evaluated for their anticancer activity, with some compounds exhibiting higher activity than doxorubicin, a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, the synthesis and evaluation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one and its derivatives have been conducted, revealing significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).

Neuroinflammation Imaging

In the context of neuroinflammation, a series of pyrazolo[1,5-a]pyrimidines closely related to 2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide were synthesized for binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds were evaluated for their potential as in vivo PET-radiotracers in neuroinflammation imaging (Damont et al., 2015).

Antimicrobial Evaluation

Another avenue of application is the synthesis of novel heterocycles incorporating the pyrazolo[3,4-d]pyrimidine framework, which have been evaluated for their antimicrobial activity. These compounds have demonstrated significant efficacy as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Future Directions

The compound has shown potent dual activity against examined cell lines and CDK2, and thus it was selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells . Future research may focus on these aspects to further understand the potential of this compound in cancer treatment.

properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-4-7-19-16(24)10-25-18-14-9-22-23(17(14)20-11-21-18)15-6-5-12(2)8-13(15)3/h5-6,8-9,11H,4,7,10H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXONQZFRUMATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NC=NC2=C1C=NN2C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-propylacetamide

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